molecular formula C8H10FNO B15328400 4-Fluoro-3-methoxy-5-methylaniline

4-Fluoro-3-methoxy-5-methylaniline

Cat. No.: B15328400
M. Wt: 155.17 g/mol
InChI Key: PQIYMNDFIMDJLN-UHFFFAOYSA-N
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Description

4-Fluoro-3-methoxy-5-methylaniline is an organic compound characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methoxy-5-methylaniline typically involves multi-step organic reactions. One common method is the nitration of 4-fluoro-3-methylaniline followed by subsequent methylation and methoxylation steps. The reaction conditions include the use of strong acids and bases, and careful control of temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing environmental impact and ensuring safety.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methoxy-5-methylaniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Nitro compounds, carboxylic acids, and ketones.

  • Reduction: Amines and alcohols.

  • Substitution: Halogenated compounds and ethers.

Scientific Research Applications

4-Fluoro-3-methoxy-5-methylaniline is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Fluoro-3-methoxy-5-methylaniline exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Fluoroaniline

  • 3-Methoxyaniline

  • 5-Methylaniline

  • 4-Methoxy-3-fluorobiphenyl

  • Diimine Schiff bases

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

4-fluoro-3-methoxy-5-methylaniline

InChI

InChI=1S/C8H10FNO/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,10H2,1-2H3

InChI Key

PQIYMNDFIMDJLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OC)N

Origin of Product

United States

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